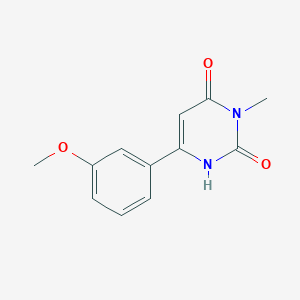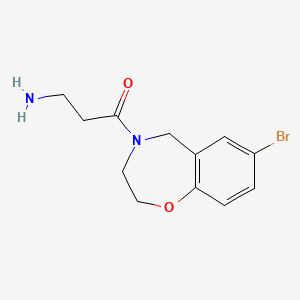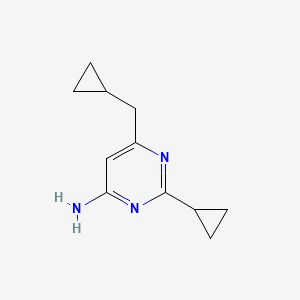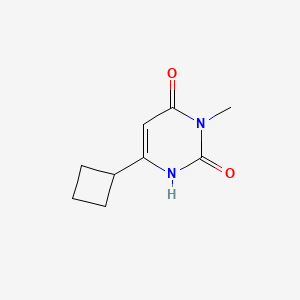
6-(3-氯苯基)-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a chlorophenyl group attached, which suggests it may have properties similar to other chlorinated aromatic compounds .
Molecular Structure Analysis
The molecular structure likely consists of a pyrimidine core with a chlorophenyl group and a methyl group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. Pyrimidines can act as bidentate ligands in coordination chemistry, and the chlorophenyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrimidine derivatives are polar and can participate in hydrogen bonding .科学研究应用
可溶性环氧化物水解酶 (sEH) 的抑制
抑制 sEH 是治疗多种病理状态(包括疼痛和炎症)的一种很有前景的方法。 与6-(3-氯苯基)-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮类似的化合物已被合成,并显示出对人 sEH 的抑制活性,而人 sEH 参与了环氧化脂肪酸的代谢 。 sEH 抑制剂可能有助于治疗心血管、神经和肾脏疾病,因为它们在减少促进这些疾病的二羟基环氧二十碳三烯酸方面发挥作用 .
抗惊厥和镇痛活性
该化合物的衍生物已被评估为潜在的抗惊厥和镇痛剂。 研究表明,这些衍生物在癫痫急性模型和甲醛模型中的强直性疼痛管理方面可能有效 。 抗惊厥活性尤其显著,一些衍生物显示出比丙戊酸等参考药物更有益的 ED50 和保护指数值 .
与神经元电压敏感钠和钙通道的相互作用
该化合物的衍生物已被测试其对电压门控钠和钙通道的亲和力。与这些通道的相互作用对于调节神经元兴奋性和信号转导至关重要。 活性最高的衍生物已显示出依赖于这种相互作用的潜在作用机制,这对于它们的抗惊厥和镇痛作用至关重要 .
绿色化学应用
使用天然单萜片段合成6-(3-氯苯基)-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮的衍生物或将它们引入分子中,可以为绿色化学领域带来益处。 这种方法符合绿色化学的原则,旨在减少化学生产对环境的影响 .
樟脑衍生亚胺的生物活性
含有从樟脑衍生的亚胺的化合物(在结构上与所讨论的化合物相关)具有多种生物活性。 这些包括强大的抗病毒活性,这是开发新型治疗剂的重点领域 .
新分子的合成和表征
该化合物作为合成具有潜在生物活性的新分子的前体。 其衍生物已使用 NMR、FT-IR、MS 和元素分析等技术进行表征,为有机化学领域和新药的开发做出了贡献 .
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been known to interact with neuronal voltage-sensitive sodium and l-type calcium channels .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in the function of these channels .
Biochemical Pathways
Similar compounds have been shown to affect various cellular processes, including oxidative phosphorylation .
Pharmacokinetics
Similar compounds have been shown to undergo metabolic transformations, resulting in the formation of various metabolites .
Result of Action
Similar compounds have been shown to have various biological effects, including anti-hiv activity .
Action Environment
Similar compounds have been shown to be influenced by various factors, including temperature, ph, and the presence of other compounds .
生化分析
Biochemical Properties
6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative phosphorylation and metabolic pathways. For example, it can inhibit the activity of ATP synthase, an enzyme crucial for ATP production in mitochondria . Additionally, 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can bind to specific proteins, altering their conformation and function, which can impact cellular metabolism and energy production .
Cellular Effects
The effects of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt mitochondrial function by uncoupling the proton gradient, leading to decreased ATP production and increased oxidative stress . This disruption can affect cell viability, proliferation, and apoptosis, making it a valuable tool for studying mitochondrial dysfunction and related diseases .
Molecular Mechanism
The molecular mechanism of action of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, it can inhibit ATP synthase by binding to its catalytic site, preventing the synthesis of ATP . Additionally, 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can induce changes in gene expression by modulating transcription factors and signaling pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can result in sustained mitochondrial dysfunction, altered cellular metabolism, and increased oxidative stress, which can have lasting effects on cell viability and function .
Dosage Effects in Animal Models
The effects of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At low doses, this compound can induce mild mitochondrial uncoupling, leading to increased metabolic rate and reduced oxidative stress . At higher doses, it can cause significant mitochondrial dysfunction, leading to cell death and tissue damage . Toxic or adverse effects, such as hepatotoxicity and neurotoxicity, have been observed at high doses, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux by inhibiting key enzymes in the oxidative phosphorylation pathway, leading to altered levels of metabolites such as ATP, NADH, and reactive oxygen species . Additionally, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, further impacting cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and muscles .
Subcellular Localization
The subcellular localization of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is crucial for its activity and function. This compound can localize to specific compartments or organelles within the cell, such as mitochondria, where it exerts its effects on ATP synthesis and oxidative phosphorylation . Targeting signals and post-translational modifications can direct 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione to these specific locations, enhancing its efficacy and specificity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
6-(3-chlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(15)6-9(13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJMKBBJXNBIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B1484105.png)
![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine](/img/structure/B1484109.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)


![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)
![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)

![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)
